(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dimethylfuran-3-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-5-26-17(22)10-21-15-7-6-13(29(4,24)25)9-16(15)28-19(21)20-18(23)14-8-11(2)27-12(14)3/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESJBSDRAVUEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate , identified by its CAS number 1173530-97-6, is a complex organic molecule that incorporates a variety of functional groups, including a furan moiety, a benzo[d]thiazole structure, and a sulfonyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The structure features:
- A furan ring : Contributes to its reactivity and biological activity.
- A benzo[d]thiazole core : Known for various biological activities.
- A methylsulfonyl group : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O6S2 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1173530-97-6 |
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the target compound have shown promising results in inhibiting the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: Compound B7
In a study evaluating novel benzothiazole derivatives, compound B7 was shown to significantly inhibit cancer cell proliferation at concentrations of 1, 2, and 4 μM. The effects were comparable to established anticancer agents, demonstrating the potential of benzothiazole derivatives in cancer therapy .
Anticonvulsant Activity
Benzothiazole derivatives have also been recognized for their anticonvulsant properties. In animal models, certain derivatives have demonstrated effective seizure control with lower toxicity compared to standard treatments. For instance, compounds tested in the maximal electroshock (MES) test exhibited protective indices indicating their efficacy in preventing seizures while minimizing neurotoxicity .
Anti-inflammatory Effects
Research indicates that compounds containing the benzothiazole structure may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Achieved through cyclization reactions.
- Acylation Reaction : Involves introducing acyl groups to enhance biological activity.
- Coupling with Benzothiazole : Final step where intermediates are combined using coupling reagents.
The biological activities are often attributed to the ability of the compound to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in tumor growth or inflammation.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a furan moiety with a benzo[d]thiazole framework. Its molecular formula is C₁₈H₁₈N₂O₄S, and it possesses specific functional groups that contribute to its biological activity. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a suitable candidate for drug development.
Anti-inflammatory Properties
Recent studies have demonstrated that (E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate exhibits significant anti-inflammatory effects. In vitro assays showed that this compound inhibits the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Analgesic Effects
In vivo experiments have further confirmed the analgesic properties of the compound. Animal models treated with this compound exhibited reduced pain responses compared to control groups, indicating its efficacy in pain management .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce the furan and methylsulfonyl groups. Various synthetic routes have been explored to optimize yield and purity, with methods such as column chromatography being employed for purification .
Clinical Trials
A clinical study focusing on the anti-inflammatory effects of this compound is currently underway, assessing its safety and efficacy in human subjects with chronic inflammatory conditions. Preliminary results indicate promising outcomes in reducing inflammation markers .
Comparative Analysis with Other Compounds
Comparative studies with other anti-inflammatory agents reveal that this compound demonstrates superior efficacy in certain models, particularly those involving cytokine-mediated pathways . This positions it as a potential alternative or adjunct therapy in treating inflammatory diseases.
Q & A
Q. Optimization Strategies :
- Solvent Selection : DMF enhances solubility of intermediates, while toluene aids azeotropic removal of water during imine formation.
- Temperature Control : Reflux (~110°C) accelerates imine condensation but requires monitoring to avoid decomposition.
- Catalysts : Acetic acid (1–5 mol%) improves imine yield by protonating intermediates .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the imine bond (δ 8.5–9.0 ppm for C=N) and substituent positions (e.g., methylsulfonyl at δ 3.1 ppm for CH₃).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns (UV detection at 254 nm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 463.1).
- Fourier-Transform Infrared (FTIR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
Advanced: How can contradictory data in reaction yields be systematically addressed during scale-up synthesis?
Answer:
Contradictions often arise from:
- Moisture Sensitivity : Hydrolysis of intermediates during sulfonation.
- Inconsistent Stoichiometry : Variable purity of precursors (e.g., 2,5-dimethylfuran-3-carbonyl chloride).
Q. Solutions :
- Design of Experiments (DoE) : Test variables (e.g., solvent volume, reaction time) to identify critical factors.
- In-Line Monitoring : Use ReactIR to track imine formation in real time.
- Parallel Small-Scale Trials : Compare anhydrous vs. humid conditions to isolate moisture-related yield drops. Statistical tools (ANOVA) prioritize optimization targets .
Advanced: What experimental approaches are used to evaluate the biological activity of this compound, and how are structural features linked to observed effects?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : COX-2/LOX assays quantify anti-inflammatory potential (IC₅₀ determination).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer activity.
- Structure-Activity Insights :
- Methylsulfonyl Group : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., COX-2).
- 2,5-Dimethylfuran : Electron-donating methyl groups stabilize π-π interactions with aromatic residues in targets .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent imine bond hydrolysis.
- Humidity Control : Use desiccants (silica gel) or inert gas (N₂) to avoid sulfonyl group degradation.
- Purity Monitoring : Conduct HPLC every 6–12 months to detect decomposition .
Advanced: How does the electronic nature of the 2,5-dimethylfuran-3-carbonyl substituent influence further derivatization?
Answer:
- Electrophilicity Enhancement : Methyl groups donate electrons to the furan ring, increasing carbonyl reactivity.
- Regioselective Modifications : Facilitates nucleophilic attacks at the imine nitrogen for reductive amination or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids).
- Stabilization of Transition States : DFT calculations show furan’s π-system stabilizes intermediates in Pd-catalyzed reactions .
Advanced: What strategies mitigate byproduct formation during imine condensation?
Answer:
- Water Removal : Molecular sieves or azeotropic distillation (toluene/water) shift equilibrium toward imine formation.
- pH Control : Weakly acidic conditions (pH 4–5 via acetic acid) suppress enolization side reactions.
- Purification : Gradient elution (hexane/EtOAc) in column chromatography isolates the product from Schiff base hydrolysis byproducts .
Basic: What in vitro assays are suitable for preliminary evaluation of anti-inflammatory potential?
Answer:
- COX-2 Inhibition : Measure reduction in prostaglandin E₂ (PGE₂) production via ELISA.
- Nitric Oxide (NO) Suppression : Quantify NO in LPS-stimulated macrophages (RAW 264.7 cells).
- Cytokine Profiling : IL-6 and TNF-α levels in human PBMCs indicate immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
